molecular formula C7H8N4S2 B14018242 6,8-bis(methylsulfanyl)-7H-purine CAS No. 39008-23-6

6,8-bis(methylsulfanyl)-7H-purine

Cat. No.: B14018242
CAS No.: 39008-23-6
M. Wt: 212.3 g/mol
InChI Key: PXGPNSDFBZPMFX-UHFFFAOYSA-N
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Description

6,8-bis(methylsulfanyl)-7H-purine is a chemical compound characterized by the presence of two methylsulfanyl groups attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-bis(methylsulfanyl)-7H-purine typically involves the introduction of methylsulfanyl groups to the purine ring. One common method involves the reaction of purine derivatives with methylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,8-bis(methylsulfanyl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-bis(methylsulfanyl)-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-bis(methylsulfanyl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-6,8-bis-methylsulfanyl-3H-purine: Similar structure with an additional methyl group.

    6,8-bis(benzylthio)-octanoic acid: Contains benzylthio groups instead of methylsulfanyl groups.

Uniqueness

6,8-bis(methylsulfanyl)-7H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

39008-23-6

Molecular Formula

C7H8N4S2

Molecular Weight

212.3 g/mol

IUPAC Name

6,8-bis(methylsulfanyl)-7H-purine

InChI

InChI=1S/C7H8N4S2/c1-12-6-4-5(8-3-9-6)11-7(10-4)13-2/h3H,1-2H3,(H,8,9,10,11)

InChI Key

PXGPNSDFBZPMFX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1NC(=N2)SC

Origin of Product

United States

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